3,3'-((4-((2-Chloro-4,6-dinitrophenyl)azo)naphthyl)imino)bispropane-1,2-diol
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Overview
Description
3,3’-((4-((2-Chloro-4,6-dinitrophenyl)diazenyl)naphthalen-1-yl)azanediyl)bis(propane-1,2-diol) is a complex organic compound known for its unique chemical structure and properties This compound features a diazenyl group attached to a naphthalene ring, which is further connected to a bis(propane-1,2-diol) moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’-((4-((2-Chloro-4,6-dinitrophenyl)diazenyl)naphthalen-1-yl)azanediyl)bis(propane-1,2-diol) typically involves multiple steps The initial step often includes the diazotization of 2-chloro-4,6-dinitroaniline to form the diazonium salt This intermediate is then coupled with a naphthalene derivative under controlled conditions to form the diazenyl-naphthalene compound
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the use of advanced purification techniques such as chromatography and crystallization ensures the removal of impurities.
Chemical Reactions Analysis
Types of Reactions
3,3’-((4-((2-Chloro-4,6-dinitrophenyl)diazenyl)naphthalen-1-yl)azanediyl)bis(propane-1,2-diol) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can convert the nitro groups to amino groups, altering the compound’s properties.
Substitution: Nucleophilic substitution reactions can replace the chloro group with other nucleophiles, resulting in different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas in the presence of a catalyst are often used.
Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield dinitro derivatives, while reduction can produce diamino compounds.
Scientific Research Applications
3,3’-((4-((2-Chloro-4,6-dinitrophenyl)diazenyl)naphthalen-1-yl)azanediyl)bis(propane-1,2-diol) has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3,3’-((4-((2-Chloro-4,6-dinitrophenyl)diazenyl)naphthalen-1-yl)azanediyl)bis(propane-1,2-diol) involves its interaction with specific molecular targets. The diazenyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The compound’s nitro groups can also undergo redox reactions, generating reactive oxygen species that can damage cellular components.
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-4,6-dinitrophenol
- 2-Chloro-4,6-dinitroaniline
- 4-((2-Chloro-4,6-dinitrophenyl)diazenyl)naphthalene
Uniqueness
3,3’-((4-((2-Chloro-4,6-dinitrophenyl)diazenyl)naphthalen-1-yl)azanediyl)bis(propane-1,2-diol) is unique due to its combination of functional groups, which confer distinct chemical reactivity and potential applications. The presence of both diazenyl and bis(propane-1,2-diol) groups makes it versatile for various chemical transformations and interactions.
Properties
CAS No. |
67827-62-7 |
---|---|
Molecular Formula |
C22H22ClN5O8 |
Molecular Weight |
519.9 g/mol |
IUPAC Name |
3-[[4-[(2-chloro-4,6-dinitrophenyl)diazenyl]naphthalen-1-yl]-(2,3-dihydroxypropyl)amino]propane-1,2-diol |
InChI |
InChI=1S/C22H22ClN5O8/c23-18-7-13(27(33)34)8-21(28(35)36)22(18)25-24-19-5-6-20(17-4-2-1-3-16(17)19)26(9-14(31)11-29)10-15(32)12-30/h1-8,14-15,29-32H,9-12H2 |
InChI Key |
AIPKWLSKNQFYJL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC=C2N(CC(CO)O)CC(CO)O)N=NC3=C(C=C(C=C3Cl)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
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